![molecular formula C15H18N2 B14238242 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is a chemical compound with the molecular formula C15H18N2 It is a member of the quinolinimine family, characterized by a cyclopenta[b]quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by selectively blocking G-protein coupled receptors (GPCRs) that contain a constrained eighth helix (H8). This inhibition is selective for G-protein signaling mediated via G αq, but not G α12 . It acts as a non-orthosteric antagonist of PAR1, inhibiting PAR1 and CCR-4 induced platelet aggregation without affecting PAR4 mediated aggregation . Additionally, it serves as a potent, non-competitive blocker of α2A-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine
- 4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Uniqueness
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is unique due to its specific structural features and selective inhibition of GPCRs containing a constrained eighth helix (H8). This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
4-propyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C15H18N2/c1-2-10-17-13-8-4-3-6-11(13)15(16)12-7-5-9-14(12)17/h3-4,6,8,16H,2,5,7,9-10H2,1H3 |
Clé InChI |
QVNRITZHEBJTBS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




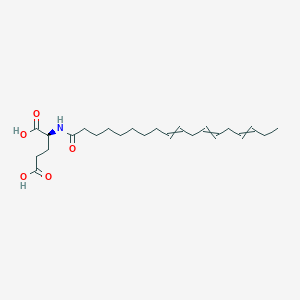
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
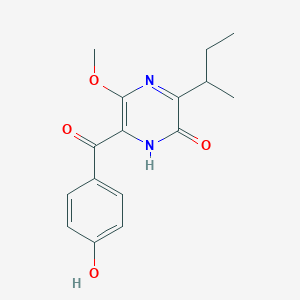
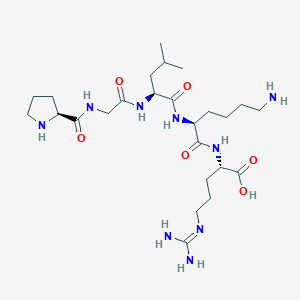
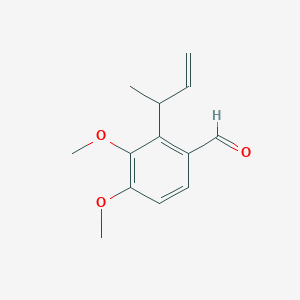
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
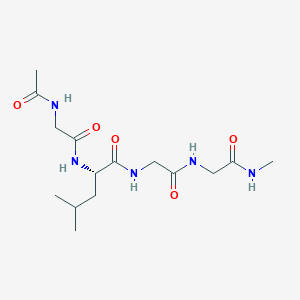
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

